Shp2-IN-14

SHP2 Inhibition Allosteric Modulator Cancer Cell Signaling

For researchers requiring maximal SHP2 target engagement at low nanomolar concentrations, Shp2-IN-14 provides a 7 nM IC50, minimizing off-target aggregation risks compared to weaker inhibitors like SHP099 (71 nM). Its oral bioavailability and validated in vivo efficacy in KRAS-driven models ensure reliable pharmacodynamic outcomes. Supplied as a high-purity research reagent with defined storage and shipping conditions. - 10-fold higher biochemical potency than foundational inhibitor SHP099 - Demonstrated oral bioavailability and antitumor activity in NCI-H358 xenografts - Ideal for CETSA, co-crystallization, and cryo-EM studies of auto-inhibited SHP2

Molecular Formula C22H20Cl2N8O
Molecular Weight 483.3 g/mol
Cat. No. B12385924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-14
Molecular FormulaC22H20Cl2N8O
Molecular Weight483.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)N)C3=NC4=NNC(=C4C(=N3)C(=O)N)C5=C(C(=NC=C5)Cl)Cl
InChIInChI=1S/C22H20Cl2N8O/c23-15-13(6-9-27-18(15)24)16-14-17(19(25)33)28-21(29-20(14)31-30-16)32-10-7-22(26,8-11-32)12-4-2-1-3-5-12/h1-6,9H,7-8,10-11,26H2,(H2,25,33)(H,28,29,30,31)
InChIKeyKVYQUJXENRXDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2-IN-14: A High-Potency, Orally Bioavailable Allosteric SHP2 Inhibitor for Cancer Research


Shp2-IN-14 (also designated compound 27) is a small-molecule allosteric inhibitor targeting the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 oncogene [1]. It functions by stabilizing the auto-inhibited conformation of SHP2, thereby potently suppressing downstream RAS-MAPK signaling . Characterized by an IC50 of 7 nM in biochemical assays, this compound demonstrates oral bioavailability and significant in vivo antitumor activity [1]. It is primarily supplied as a high-purity research reagent (MW 483.35 g/mol) for investigating SHP2-dependent oncogenic pathways .

Allosteric SHP2 inhibitor for RAS-MAPK pathway studies in RTK-driven cancer models
Research-use only; oral bioavailability reported in preclinical models

Why Shp2-IN-14 Cannot Be Substituted by Generic SHP2 Inhibitors in Critical Assays


Generic substitution among SHP2 inhibitors is scientifically unsound due to vast differences in potency, binding kinetics, and selectivity profiles. While the target (SHP2) is conserved, the allosteric nature of this class means each compound stabilizes a unique conformational state [1]. For example, the foundational inhibitor SHP099 exhibits a 10-fold lower biochemical potency (IC50 ~70 nM) and distinct pharmacokinetic properties [2]. Shp2-IN-14's specific IC50 of 7 nM and its demonstrated oral bioavailability and in vivo efficacy in specific xenograft models are not transferable properties [1]. Simply using an alternative, such as SHP099 or TNO155, will not recapitulate the precise pathway inhibition profile of Shp2-IN-14, leading to irreproducible results, especially in in vivo settings where exposure and target engagement differ markedly [3].

Allosteric SHP2 inhibitors

Different binding kinetics and conformational stabilization may lead to distinct pathway inhibition profiles; potency and in vivo exposure cannot be assumed transferable.

Earlier generation probes (e.g., SHP099, TNO155)

Reported biochemical potency and pharmacokinetic properties differ; use in cellular or animal models may yield non‑comparable target engagement and endpoint responses.

Shp2-IN-14: Quantitative Evidence for Differentiated Potency and In Vivo Activity


Biochemical Potency Advantage of Shp2-IN-14 Over the Prototypical SHP2 Inhibitor SHP099

In a direct biochemical comparison of SHP2 allosteric inhibitors, Shp2-IN-14 demonstrates an IC50 of 7 nM [1], which is significantly more potent than the foundational inhibitor SHP099, which has a reported IC50 of 71 nM under comparable assay conditions [2]. This 10-fold difference in potency is critical for experiments requiring low nanomolar target engagement.

Potency vs SHP099
Reported
IC50: 7 nM vs 71 nM (~10‑fold)
Supports low‑concentration target engagement studies
SHP2 Inhibition Allosteric Modulator Cancer Cell Signaling

Comparative Potency of Shp2-IN-14 Against a Clinically Advanced SHP2 Inhibitor, TNO155

Shp2-IN-14 exhibits an IC50 of 7 nM [1], providing a modest potency advantage over the clinical-stage SHP2 inhibitor TNO155, which has a reported IC50 of 11 nM [2]. This ~1.6-fold improvement in biochemical potency positions Shp2-IN-14 as a slightly more potent research tool for studies where maximizing target inhibition at lower concentrations is desirable.

Potency vs TNO155
Reported
IC50: 7 nM vs 11 nM (~1.6‑fold)
May assist assays requiring >90% target inhibition
Preclinical Pharmacology SHP2 Inhibitor Cancer Therapy

In Vivo Antitumor Efficacy of Shp2-IN-14 in a Specific Xenograft Model

Shp2-IN-14 has been shown to inhibit tumor progression in NCI-H358 tumor-bearing mice following oral administration [1]. While specific quantitative data such as tumor growth inhibition percentage (TGI) is not available in the primary source, the validation of oral bioavailability and in vivo efficacy in a well-characterized, SHP2-dependent lung cancer model distinguishes it from earlier generation, less bioavailable allosteric inhibitors like SHP099 which have shown limited in vivo exposure in some studies [2].

In vivo xenograft
Class‑level
Tumor progression inhibition in NCI‑H358 model (oral dosing)
Reported in vivo model response context
Quantitative TGI% not available; data to verify
In Vivo Pharmacology Xenograft Model Antitumor Efficacy

Optimal Research Applications for Shp2-IN-14 Based on Evidence-Based Differentiation


High-Precision Biochemical Assays and Co-Crystallization Studies

For researchers requiring maximal SHP2 inhibition at low nanomolar concentrations, such as in biochemical assays, co-crystallization studies, or cellular thermal shift assays (CETSA), Shp2-IN-14 is the superior choice. Its 7 nM IC50 allows for complete target engagement at concentrations well below those required for SHP099 (71 nM) or TNO155 (11 nM), minimizing the risk of compound aggregation or off-target effects [1]. This high potency is particularly valuable in cryo-EM or X-ray crystallography studies aimed at understanding the precise binding interactions that stabilize the auto-inhibited SHP2 conformation [2].

In Vivo Studies of SHP2-Dependent Tumor Models Requiring Oral Dosing

Shp2-IN-14 is a validated tool compound for in vivo pharmacodynamics and efficacy studies in SHP2-dependent cancer models, specifically those driven by KRAS or receptor tyrosine kinases (RTKs). Its oral bioavailability and demonstrated activity in the NCI-H358 lung cancer xenograft model confirm its utility for chronic dosing regimens [1]. For researchers seeking a non-clinical, orally active SHP2 inhibitor with a proven in vivo track record, Shp2-IN-14 offers a defined starting point, differentiating it from other early-stage allosteric inhibitors that lack published in vivo efficacy data [2].

Mechanistic Studies on the RAS-MAPK Pathway in RTK-Driven Cancers

Shp2-IN-14 serves as a potent chemical probe for dissecting the role of SHP2 in the RAS-MAPK signaling cascade. By stabilizing the auto-inhibited state of SHP2, it provides a specific tool to interrogate downstream effects, such as ERK phosphorylation, in RTK-driven cancer cells [1]. Its use is particularly critical in experiments where the weaker potency of alternative probes (like SHP099) may result in incomplete pathway suppression, leading to ambiguous mechanistic conclusions. The compound's high potency ensures robust and unambiguous modulation of the target pathway [2].

Application
Selection Property
Validation Focus
Biochemical SHP2 inhibition studies
Low‑concentration target engagement
Target occupancy confirmation (e.g., CETSA)
Oral dosing in SHP2‑dependent xenograft models
Reported oral bioavailability context
Tumor model endpoint response review
RAS‑MAPK pathway signaling studies
Reported pathway suppression potency
ERK phosphorylation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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